![molecular formula C17H14N6O2 B11636885 3-(1H-benzotriazol-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11636885.png)
3-(1H-benzotriazol-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzotriazol-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to an indole derivative through a hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide typically involves the condensation of 3-(1H-benzotriazol-1-yl)propanoic acid hydrazide with an indole-2,3-dione derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or indole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Aplicaciones Científicas De Investigación
3-(1H-benzotriazol-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, while the indole derivative may interact with biological macromolecules such as proteins or DNA. These interactions can lead to various biological effects, including enzyme inhibition or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzotriazole: A simpler benzotriazole derivative with similar metal-binding properties.
Indole-2,3-dione: A precursor in the synthesis of the target compound, with its own set of biological activities.
3-(1H-benzotriazol-1-yl)butanoic acid: Another benzotriazole derivative with different functional groups.
Uniqueness
3-(1H-benzotriazol-1-yl)-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide is unique due to its combination of benzotriazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H14N6O2 |
|---|---|
Peso molecular |
334.33 g/mol |
Nombre IUPAC |
3-(benzotriazol-1-yl)-N-[(2-hydroxy-1H-indol-3-yl)imino]propanamide |
InChI |
InChI=1S/C17H14N6O2/c24-15(9-10-23-14-8-4-3-7-13(14)19-22-23)20-21-16-11-5-1-2-6-12(11)18-17(16)25/h1-8,18,25H,9-10H2 |
Clave InChI |
ITDWMCDRNJKCEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCN3C4=CC=CC=C4N=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)
![N'-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide](/img/structure/B11636826.png)
![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)

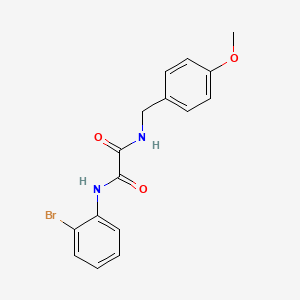

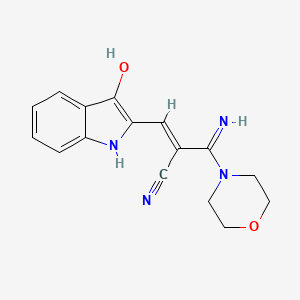
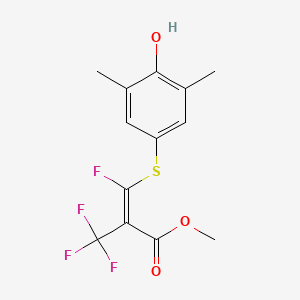
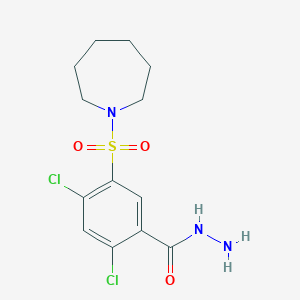
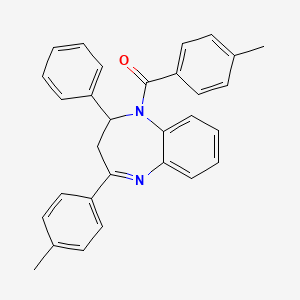

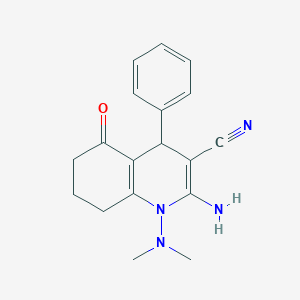
![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636896.png)

